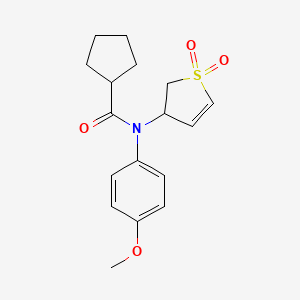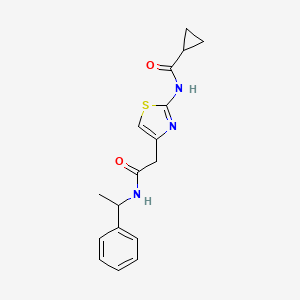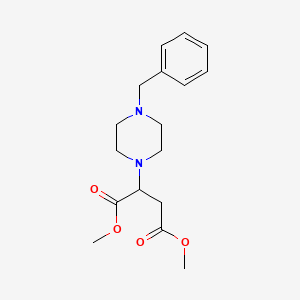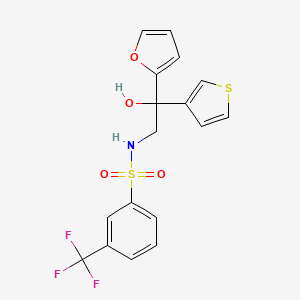![molecular formula C17H25N3O3S B2398214 1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea CAS No. 2034559-57-2](/img/structure/B2398214.png)
1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea, also known as DMXAA or ASA404, is a small molecule drug that has been studied for its potential as an anti-cancer agent. It was first identified in the early 1990s as a compound with anti-tumor activity in preclinical models, and has since undergone extensive research to determine its mechanism of action and potential clinical applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Arylsulfonyl isocyanates, including compounds similar to the one , are pivotal in producing arylsulfonyl carbamates and ureas. Safer alternatives to hazardous isocyanates have been explored due to their toxic nature and the dangerous chemicals required for their synthesis, highlighting the importance of developing non-hazardous synthesis methods for such compounds (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Structural Studies
- The crystal structure of similar compounds reveals unique conformational characteristics. For instance, the study of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea has contributed to understanding the structural diversity and stability of urea derivatives (Rao, Wu, Song, & Shang, 2010).
Anion Complexation
- Macrocyclic bis(ureas) based on diphenylurea, such as compounds related to the query, have been synthesized and studied for their ability to form complexes with anions, demonstrating their potential as complexing agents in various scientific applications (Kretschmer, Dittmann, & Beck, 2014).
Conformational Switching
- Certain aromatic secondary ureas exhibit solvent-dependent open-closed conformational switching, indicating potential applications in molecular switching and sensing technologies (Matsumura et al., 2013).
Computational Studies
- Theoretical and computational studies on similar compounds have been conducted to understand their molecular structures, spectroscopic characteristics, and nonlinear optical properties, contributing to the design of new materials with desirable physical and chemical properties (Saraçoǧlu & Ekici, 2015).
Biological Activity
- Research on derivatives structurally related to the compound has explored their potential biological activities, including anticonvulsant effects, demonstrating the compound's relevance in medicinal chemistry (Thakur, Deshmukh, Jha, & Kumar, 2017).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-11-4-5-13(8-12(11)2)18-17(21)19-14-9-15-6-7-16(10-14)20(15)24(3,22)23/h4-5,8,14-16H,6-7,9-10H2,1-3H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQJTHBWBNZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)



![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)
![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)



![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)



![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)